N~2~-[3-(Diethylamino)propyl]-1,3,5-triazine-2,4,6-triamine
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Overview
Description
N~2~-[3-(Diethylamino)propyl]-1,3,5-triazine-2,4,6-triamine is a chemical compound known for its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a triazine ring substituted with a diethylamino propyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-(Diethylamino)propyl]-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with 3-(diethylamino)propylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the selective substitution of the chlorine atoms on the triazine ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-[3-(Diethylamino)propyl]-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted triazines with various functional groups.
Scientific Research Applications
N~2~-[3-(Diethylamino)propyl]-1,3,5-triazine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N2-[3-(Diethylamino)propyl]-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino propyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites effectively. The triazine ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes and other metal-dependent biological processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-1,3-diaminopropane
- N,N-Diethyl-1,3-propanediamine
Uniqueness
N~2~-[3-(Diethylamino)propyl]-1,3,5-triazine-2,4,6-triamine stands out due to its triazine ring structure, which imparts unique chemical reactivity and stability. This makes it more versatile compared to other similar compounds that lack the triazine ring, such as N,N-Diethyl-1,3-diaminopropane and N,N-Diethyl-1,3-propanediamine .
Properties
CAS No. |
61912-31-0 |
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Molecular Formula |
C10H21N7 |
Molecular Weight |
239.32 g/mol |
IUPAC Name |
2-N-[3-(diethylamino)propyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C10H21N7/c1-3-17(4-2)7-5-6-13-10-15-8(11)14-9(12)16-10/h3-7H2,1-2H3,(H5,11,12,13,14,15,16) |
InChI Key |
VDFCRTSUOFEUKD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
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